molecular formula C12H14N4O2 B2660501 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate CAS No. 338757-06-5

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate

Cat. No.: B2660501
CAS No.: 338757-06-5
M. Wt: 246.27
InChI Key: URWCUMSLIJFHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate" belongs to a class of 1,2,3-triazole derivatives characterized by a phenyl-substituted triazole core linked to functionalized side chains. The N-ethylcarbamate group at the triazole-4-methyl position may influence solubility, metabolic stability, and target-binding interactions compared to other derivatives. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-13-12(17)18-9-10-8-16(15-14-10)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCUMSLIJFHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method is highly efficient and provides high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high purity and yield. The scalability of the CuAAC reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Medicinal Chemistry

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate has been investigated for its potential as a pharmaceutical agent. Its triazole ring structure is known to enhance biological activity and stability. Research indicates that compounds with triazole moieties can exhibit antifungal and antibacterial properties. Recent studies have focused on its role in synthesizing novel drugs that target specific enzymes or receptors involved in disease pathways.

Agricultural Science

The compound shows promise as an insecticide due to its structural similarities with known pesticide agents. In experimental studies, derivatives of carbamate compounds have demonstrated effective pest control capabilities against various agricultural pests. For instance, formulations containing carbamate derivatives have been noted for their ability to kill aphids and other harmful insects within hours of application . This suggests that this compound could be developed into an effective insecticidal agent.

Material Science

Research into the use of this compound in polymer chemistry is ongoing. Its incorporation into polymer matrices could enhance the thermal and mechanical properties of materials. Triazole compounds are known for their ability to form coordination complexes with metals, which can be beneficial in creating advanced materials with specific functionalities.

Data Tables

Application AreaPotential UsesObservations
Medicinal ChemistryAntifungal/Bacterial agentsEnhances biological activity
Agricultural ScienceInsecticidesEffective against aphids and other pests
Material SciencePolymer enhancementImproves thermal/mechanical properties

Case Studies

Several case studies highlight the efficacy of triazole derivatives in various applications:

  • Insecticide Efficacy : A study demonstrated that a formulation containing triazole derivatives resulted in a complete kill of aphids within six hours when applied to infested crops . This supports the potential use of this compound as a viable agricultural pesticide.
  • Pharmaceutical Development : Research has shown that triazole-based compounds can inhibit specific enzymes associated with fungal infections. This opens avenues for developing new antifungal medications that could be more effective than existing treatments .
  • Polymer Applications : Investigations into the incorporation of triazole compounds into polymer systems have revealed improvements in durability and resistance to environmental stressors, indicating potential applications in protective coatings and advanced materials .

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound’s ability to mimic amide bonds makes it a valuable tool in drug design, as it can interact with enzymes and receptors in a manner similar to natural substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-HIV-1 Reverse Transcriptase (RT) Inhibitors

Triazolyl phenylthiazole analogs, such as 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives, exhibit potent anti-HIV-1 RT activity (64–92% inhibition at 100 μg/mL). Docking studies reveal that the triazole and thiazole moieties engage in hydrophobic interactions with residues Tyr181, Trp229, and Lys103 in the RT non-nucleoside inhibitor binding pocket (NNIBP). Substitutions like methoxy or chlorophenyl groups reduce activity due to disrupted π-π stacking .

Key Structural Advantage : The bis-triazolyl thiazole core enhances binding affinity.

Steroid Sulfatase (STS) Inhibitors

Sulfamoylated derivatives like 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamates show IC50 values as low as 15.97 nM (vs. 1.14 nM for Irosustat). The triazole-naphthalene scaffold improves binding free energy compared to natural substrates (E1S), while phenolic forms dissociate more readily post-catalysis, enhancing enzymatic turnover .

Key Structural Advantage : The naphthalene-sulphamate group optimizes enzyme-substrate interactions.

Anticoagulant FXa Inhibitors

Compounds 27 and 34 (triazolyl-linked fluorophenyl/piperidinone derivatives) inhibit Factor Xa (FXa) at micromolar concentrations. They prolong activated partial thromboplastin time (aPTT) and prothrombin time (PT), with favorable logP (<5) and oral bioavailability .

Key Structural Advantage: Fluorophenyl and piperidinone groups enhance target specificity and pharmacokinetics.

Antimicrobial Agents

(E)-2-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones demonstrate moderate to good activity against bacteria (e.g., E. coli) and fungi. Activity correlates with the indenone-triazole conjugation, which disrupts microbial membranes .

Key Structural Advantage: The planar indenone system enhances membrane penetration.

α-Glycosidase Inhibitors

Triazolyl carbaldehydes, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde , exhibit strong α-glycosidase inhibition (IC50 ~0.5 μM). The aldehyde group forms hydrogen bonds with catalytic residues, while the triazole participates in C–H∙∙∙O/N interactions .

Key Structural Advantage : The aldehyde group acts as a hydrogen-bond acceptor.

Structural and Pharmacokinetic Trends

Table 1: Activity Comparison of Triazole Derivatives

Compound Class Biological Activity Key Data Structural Feature References
Triazolyl phenylthiazoles Anti-HIV-1 RT inhibition 64–92% inhibition at 100 μg/mL Bis-triazolyl thiazole core
Naphthalene-sulphamates STS inhibition IC50: 15.97–30.14 nM Triazole-naphthalene-sulphamate
FXa inhibitors (fluorophenyl/piperidinone) Anticoagulant logP <5; dose-dependent aPTT/PT Triazole-fluorophenyl linker
Indenone-triazoles Antimicrobial Moderate activity (MIC: 25–50 μg/mL) Triazole-indenone conjugation
Triazolyl carbaldehydes α-Glycosidase inhibition IC50: ~0.5 μM Aldehyde functional group

Table 2: Pharmacokinetic Parameters

Compound Class logP logBB Solubility (logS) Key Modification
FXa inhibitors (Compound 27) 3.2 -0.5 -3.8 Fluorophenyl enhances lipophilicity
STS inhibitors (3L) 4.1 -0.7 -4.2 Sulphamate improves water solubility

Mechanistic Insights

  • Hydrophobic Interactions : Triazole rings engage in π-π stacking with aromatic residues (e.g., Tyr181 in HIV RT) .
  • Hydrogen Bonding : Aldehyde or sulphamate groups form critical H-bonds with catalytic sites (e.g., α-glycosidase, STS) .
  • Metabolic Stability : N-Ethylcarbamate in the target compound may reduce oxidative metabolism compared to methyl or hydroxyl groups.

Biological Activity

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • CAS Number : [5492895]

The compound's biological activity is primarily attributed to its ability to inhibit certain enzymes and interact with biological targets. Notably, it has been studied for its effects on cholinesterases, which are crucial for neurotransmission in both central and peripheral nervous systems.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is significant in the context of neurotoxicity associated with carbamate pesticides. For instance:

  • IC50 Values : Various studies have reported IC50 values for related compounds ranging from 1.60 µM to 311.0 µM for AChE inhibition .

Toxicity Studies

A dose-response study conducted on male rats revealed that mixtures of N-methyl carbamate pesticides, including derivatives of triazoles, caused significant cholinergic toxicity. The study demonstrated that exposure led to a measurable decrease in cholinesterase activity in tissues .

Case Studies

  • Neurotoxicity Assessment : A study assessed the neurotoxic effects of carbamate pesticides in young animals, highlighting age-related differences in sensitivity to AChE inhibition. Results indicated that younger animals exhibited greater susceptibility to cholinergic disruption .
  • Molecular Docking Studies : Molecular docking simulations have suggested that triazole derivatives can act as non-covalent inhibitors at the peripheral anionic site of AChE and BChE, providing insights into their potential as therapeutic agents for neurological disorders .

Research Findings

Recent research has focused on the synthesis and evaluation of triazole-based compounds for their biological efficacy:

Study FocusFindings
Enzyme InhibitionCompounds showed varying degrees of AChE and BChE inhibition with notable selectivity profiles .
CytotoxicityMild cytotoxicity was observed in HepG2 cells, suggesting further optimization is necessary for therapeutic applications .
Hydrolysis StudiesThe hydrolysis of carbamates was shown to produce monomethylamine under anaerobic conditions, indicating potential environmental impacts .

Q & A

Q. What are the preferred synthetic routes for synthesizing (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting terminal alkynes with azides under catalytic Cu(I) conditions to regioselectively form 1,4-disubstituted triazoles. Key steps include:

  • Preparation of azide precursors (e.g., 2-azido-N-phenylacetamide) and alkyne derivatives.
  • Optimization of reaction conditions (e.g., sodium ascorbate and CuSO₄·5H₂O as catalysts in aqueous/organic solvent mixtures).
  • Purification via column chromatography and characterization using FT-IR, 1^1H NMR, and mass spectrometry .

Q. How is the structural integrity of this compound verified in laboratory settings?

Structural confirmation relies on multi-modal analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, respectively (e.g., triazole ring protons at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and stoichiometric composition .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for analogous carbamates emphasize:

  • Use of PPE (gloves, lab coats, eye protection).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Proper disposal of waste via approved chemical protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole synthesis be addressed?

Traditional CuAAC yields 1,4-triazoles, but competing 1,5-regioisomers may form under suboptimal conditions. Strategies include:

  • Catalyst tuning : Cu(I) catalysts (e.g., CuBr) enhance 1,4-selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Alternative methods : Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-isomers .

Q. What methodologies are used to analyze contradictory bioactivity data in related triazole-carbamates?

Discrepancies in biological assays (e.g., enzyme inhibition) may arise from:

  • Purity issues : Validate via HPLC (>95% purity) and TLC.
  • Isomer interference : Separate regioisomers using preparative chromatography.
  • Solubility limitations : Use co-solvents (e.g., DMSO) or prodrug strategies to enhance bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

SAR studies on triazole-carbamates reveal:

  • Triazole substitution : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability.
  • Carbamate optimization : N-Ethyl groups balance lipophilicity and target binding.
  • Computational modeling : Docking studies predict interactions with enzymes like FAAH (fatty acid amide hydrolase) .
Substituent Biological Impact Reference
Phenyl at triazoleImproves binding affinity to hydrophobic pockets
N-Ethyl carbamateReduces cytotoxicity while maintaining activity

Q. What experimental designs are critical for environmental fate studies of this compound?

Long-term environmental impact assessments require:

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions.
  • Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) at cellular and population levels.
  • Analytical monitoring : LC-MS/MS to track compound persistence in water/soil .

Methodological Notes

  • Data interpretation : Cross-validate spectral data (e.g., NMR coupling constants) with computational tools like ACD/Labs.
  • Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.